[2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate
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Overview
Description
[2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a nitrobenzoate group, and an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate typically involves the esterification of 2-methyl-3-nitrobenzoic acid with 2-(2-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in [2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the reduction of the nitro group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Major Products
Reduction: Amino derivatives of the original compound.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 2-(2-chlorophenyl)-2-oxoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and nitroreductases. Its ability to undergo specific chemical transformations makes it a useful tool in biochemical assays .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Chlorophenyl)-2-oxoethyl] benzoate
- [2-(2-Chlorophenyl)-2-oxoethyl] 4-nitrobenzoate
- [2-(2-Chlorophenyl)-2-oxoethyl] 3-methylbenzoate
Uniqueness
Compared to similar compounds, [2-(2-Chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate is unique due to the presence of both a nitro group and a methyl group on the benzoate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-10-11(6-4-8-14(10)18(21)22)16(20)23-9-15(19)12-5-2-3-7-13(12)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFOXCBKPCYYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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